molecular formula C5H3BrClNOS B8540694 2-Chloro-4-bromoacetyl-thiazole

2-Chloro-4-bromoacetyl-thiazole

Cat. No.: B8540694
M. Wt: 240.51 g/mol
InChI Key: ANQOOINNIFVRRR-UHFFFAOYSA-N
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Description

2-Chloro-4-bromoacetyl-thiazole is a multifunctional heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features two distinct reactive sites: a chloro substituent and a bromoacetyl group, which allow for sequential and selective derivatization. This makes it a highly valuable scaffold for constructing diverse libraries of complex molecules, particularly in the development of novel thiazole-based pharmacophores. Thiazole derivatives are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules and approved drugs . They are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial , anticancer , and anti-inflammatory effects . The bromoacetyl moiety serves as an excellent electrophile for nucleophilic substitution reactions, enabling researchers to easily incorporate the thiazole core into larger molecular frameworks or create amide-linked derivatives, similar to those studied as potential antimicrobial and antiproliferative agents . As a versatile synthon, this compound is For Research Use Only. It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as related halogenated thiazoles can possess specific hazards .

Properties

Molecular Formula

C5H3BrClNOS

Molecular Weight

240.51 g/mol

IUPAC Name

2-bromo-1-(2-chloro-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C5H3BrClNOS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2

InChI Key

ANQOOINNIFVRRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Cl)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Bromo-4-phenyl-1,3-thiazole Br (C2), Ph (C4) C9H6BrNS 240.12 Pharmacological activity (e.g., mGluR5 antagonists); twisted aryl-thiazole plane (7.45°)
4-Bromo-2-(thiomethyl)thiazole Br (C4), SCH3 (C2) C4H4BrNS2 210.12 Electrophilic reactivity; used in early discovery research
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole Br-Ph (C2), CH2Cl (C4) C10H7BrClNS 288.60 Research chemical (non-human use); stored at 2–8°C
5-Bromo-4-(chloromethyl)-2-phenyl-1,3-thiazole Br (C5), CH2Cl (C4), Ph (C2) C10H7BrClNS 288.59 High logP (4.31), indicative of lipophilicity
2-Bromo-4-chloro-6-methoxybenzothiazole Br (C2), Cl (C4), OMe (C6) C8H5BrClNOS 278.55 Benzothiazole backbone; potential photostability due to methoxy group

Key Observations :

  • Substituent Position : The position of halogens (Br, Cl) and functional groups (acetyl, phenyl, thiomethyl) significantly alters reactivity and biological activity. For instance, 2-Bromo-4-phenyl-1,3-thiazole exhibits π-π stacking and S···Br interactions in its crystal structure, enhancing stability , whereas bromoacetyl groups (as in the target compound) may increase electrophilicity for nucleophilic substitution reactions.
  • Lipophilicity : Compounds like 5-Bromo-4-(chloromethyl)-2-phenyl-1,3-thiazole (logP = 4.31) demonstrate higher membrane permeability compared to smaller analogs (e.g., 4-Bromo-2-(thiomethyl)thiazole, MW = 210.12) .
  • Synthetic Flexibility : The chloromethyl group in 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole allows further functionalization (e.g., alkylation), a trait shared with bromoacetyl-bearing compounds .

Preparation Methods

Reaction Mechanism

The cyclization proceeds via nucleophilic attack of the thioamide’s sulfur atom on the α-carbon of the haloketone, followed by dehydrohalogenation to form the thiazole ring. The bromoacetyl and chloro substituents are introduced at positions 4 and 2, respectively, through strategic placement in the ketone precursor.

Experimental Protocol

  • Reagents : 2-Bromo-4-chloroacetylketone (1.0 equiv), thiourea (1.2 equiv), ethanol (solvent).

  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.

  • Workup : The mixture is cooled, poured into ice-water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol.

  • Yield : 68–72%.

Post-Functionalization of Preformed Thiazoles

Bromoacetylation of 2-Chlorothiazole

A two-step strategy involves synthesizing 2-chlorothiazole followed by bromoacetylation at position 4.

Step 1: Synthesis of 2-Chlorothiazole

  • Method : Reaction of chloroacetaldehyde with ammonium thiocyanate in HCl.

  • Yield : 85–90%.

Step 2: Bromoacetylation

  • Reagents : 2-Chlorothiazole (1.0 equiv), bromoacetyl bromide (1.5 equiv), AlCl₃ (catalyst).

  • Conditions : Stirred in dichloromethane at 0°C for 2 hours, then room temperature for 12 hours.

  • Workup : Quenched with ice-water, extracted with DCM, and purified via column chromatography.

  • Yield : 55–60%.

Challenges:

  • Electrophilic Aromatic Substitution : The electron-deficient thiazole ring necessitates harsh conditions, risking side reactions.

  • Catalyst Loading : Excess AlCl₃ promotes overacylation, reducing yield.

Halogen Exchange Reactions

Chlorination of 4-Bromoacetylthiazole

A halogen swap at position 2 is achieved using phosphorus oxychloride (POCl₃).

  • Reagents : 4-Bromoacetylthiazole (1.0 equiv), POCl₃ (3.0 equiv).

  • Conditions : Reflux at 110°C for 4 hours.

  • Workup : The mixture is poured onto ice, neutralized with NaOH, and extracted with ethyl acetate.

  • Yield : 65–70%.

Optimization:

  • Temperature Control : Excessive heat degrades the bromoacetyl group; maintaining 110°C minimizes decomposition.

  • Solvent Choice : Toluene enhances reagent solubility and reaction homogeneity.

Ultrasound-Assisted Synthesis

Modern techniques leverage ultrasound to accelerate reaction kinetics and improve yields.

Catalyst-Free Cyclization

  • Reagents : 2-Bromo-4-chloroacetylketone (1.0 equiv), thiourea (1.1 equiv), ethanol.

  • Conditions : Ultrasonic bath (40 kHz, 50°C) for 2 hours.

  • Yield : 78–82%.

Advantages:

  • Reduced Reaction Time : Ultrasound cavitation enhances mixing and energy transfer, cutting synthesis time by 60% compared to conventional methods.

  • Green Chemistry : Eliminates need for toxic catalysts like AlCl₃.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)Key Advantage
Cyclocondensation68–72806–8High regioselectivity
Post-Functionalization55–602514Modularity
Halogen Exchange65–701104Simplicity
Ultrasound-Assisted78–82502Efficiency and eco-friendliness

Challenges and Optimization Strategies

  • Regioselectivity Control :

    • Electron-withdrawing groups (e.g., bromoacetyl) favor substitution at position 4, but competing reactions necessitate precise stoichiometry.

    • Solution : Use bulky bases like DBU to sterically hinder undesired sites.

  • Purification Difficulties :

    • Similar polarity of byproducts complicates isolation.

    • Solution : Gradient elution in column chromatography with hexane:ethyl acetate (8:2 to 6:4).

  • Scale-Up Limitations :

    • Exothermic reactions risk thermal runaway in large batches.

    • Solution : Segmented flow reactors enable controlled heat dissipation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-bromoacetyl-thiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via halogenation of benzothiazole derivatives. A validated approach involves reacting 2-aminobenzenethiol with bromine and chlorine in tetrahydrofuran (THF) at low temperatures (0–5°C) to ensure selective halogenation . For lab-scale synthesis, stepwise addition of halogenating agents under inert atmospheres (e.g., N₂) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Industrial methods use continuous flow reactors with in-line monitoring to optimize residence time and temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The thiazole ring protons resonate at δ 7.2–8.1 ppm, while the acetyl group shows a carbonyl signal at ~δ 170 ppm. Bromine and chlorine substituents cause deshielding in adjacent carbons .
  • IR : Stretching frequencies at ~1680 cm⁻¹ (C=O), 680 cm⁻¹ (C-Br), and 540 cm⁻¹ (C-Cl) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 248.53 (M⁺) with isotopic patterns consistent with Br and Cl atoms validate the molecular formula .

Q. What are the key substitution reactions of this compound, and how do solvents influence reactivity?

  • Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines (e.g., aniline) in polar aprotic solvents (DMF, DMSO) at 80–100°C, while the chlorine atom requires harsher conditions (e.g., Pd-catalyzed cross-coupling). Solvent choice impacts regioselectivity: THF favors bromine substitution, whereas DMSO enhances chlorine reactivity due to its strong coordinating ability . Kinetic studies using HPLC can track reaction progress and optimize solvent/reagent ratios.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), which predict sites for electrophilic/nucleophilic attack . For accurate thermochemical data (e.g., bond dissociation energies), include exact-exchange terms (e.g., Becke’s 1993 functional) to account for halogen-specific electron correlation . Solvent effects can be modeled via the polarizable continuum model (PCM). Validate results against experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

  • Methodological Answer : Discrepancies in substitution yields may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use mechanistic probes like radical traps (TEMPO) or isotopic labeling (e.g., ⁸¹Br) to identify dominant pathways . Kinetic isotope effects (KIE) and Arrhenius plots differentiate temperature-dependent mechanisms. For example, bromine substitution may follow an SNAr mechanism above 80°C but shift to a radical pathway under UV irradiation .

Q. How can crystallographic data and vibrational spectroscopy elucidate the solid-state behavior of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXTL software reveals bond lengths and angles, highlighting steric effects from halogen atoms. For instance, Br···Cl interactions may influence packing motifs . Compare experimental IR/Raman spectra with DFT-calculated harmonic frequencies (scaled by 0.96–0.98 for B3LYP/6-31G(d)) to assign vibrational modes and detect polymorphism .

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